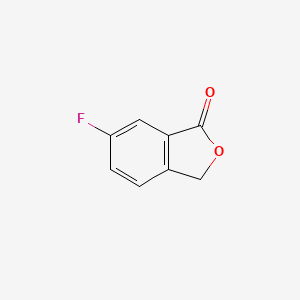

6-fluoro-3H-isobenzofuran-1-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-fluoro-3H-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FO2/c9-6-2-1-5-4-11-8(10)7(5)3-6/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRPVIFOWOOZXEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=C(C=C2)F)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00457515 | |

| Record name | 6-fluoro-3H-isobenzofuran-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00457515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23932-84-5 | |

| Record name | 6-fluoro-3H-isobenzofuran-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00457515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of 6-fluoro-3H-isobenzofuran-1-one

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the known physicochemical properties of 6-fluoro-3H-isobenzofuran-1-one, a fluorinated derivative of the phthalide (isobenzofuran-1(3H)-one) scaffold. The isobenzofuranone core is present in numerous compounds exhibiting a wide range of biological activities, including antifungal, antiproliferative, and antidepressant effects[1][2][3]. Understanding the physicochemical characteristics of this compound is crucial for its potential application in medicinal chemistry and drug development.

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized below. This data is essential for predicting the compound's behavior in various chemical and biological systems.

| Property | Value | Source |

| CAS Number | 23932-84-5 | [4] |

| Molecular Formula | C₈H₅FO₂ | [4] |

| Molecular Weight | 152.12 g/mol | [4] |

| Melting Point | 111.5-112 °C | [4] |

| Boiling Point | 306.6 ± 42.0 °C (Predicted) | [4] |

| Density | 1.379 ± 0.06 g/cm³ (Predicted) | [4] |

Experimental Protocols

Detailed methodologies for determining key physicochemical parameters are outlined below. These protocols represent standard laboratory procedures applicable to the characterization of this compound.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of a solid compound's purity.[5] The capillary method is a standard and reliable technique for this measurement.[6]

Principle: A small, powdered sample is heated slowly in a capillary tube, and the temperature range from the first sign of melting to complete liquefaction is observed.[5] Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C.

Protocol:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. Jab the open end of a glass capillary tube into the sample pile to collect a small amount of material.[7]

-

Packing: Tap the sealed end of the capillary tube on a hard surface, or drop it through a long glass tube, to compact the sample into a column of 2-3 mm height at the bottom.[7][8]

-

Measurement:

-

Place the packed capillary tube into the heating block of a melting point apparatus (e.g., a MelTemp or DigiMelt unit).[8]

-

For an unknown compound, perform a rapid initial heating (10-20°C/min) to determine an approximate melting range.[8]

-

Allow the apparatus to cool to at least 15-20°C below the approximate melting point.[7][8]

-

Begin a second, careful determination with a slow heating rate of approximately 1-2°C per minute.[8]

-

-

Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid crystal melts (T2). The melting point is reported as the T1-T2 range.

Lipophilicity (LogP) Determination (Shake-Flask Method)

Lipophilicity, commonly expressed as LogP, is the logarithm of the partition coefficient of a compound between an organic (n-octanol) and an aqueous phase. It is a vital parameter for predicting drug absorption and distribution. The shake-flask method is the "gold standard" for LogP measurement.[9][10]

Principle: The compound is dissolved in a biphasic system of n-octanol and water (or buffer). After shaking to allow the system to reach equilibrium, the concentration of the compound in each phase is measured. LogP is the base-10 logarithm of the ratio of these concentrations.[10]

Protocol:

-

Phase Preparation: Pre-saturate n-octanol with an aqueous buffer (e.g., phosphate buffer, pH 7.4) and vice-versa by shaking them together for 24 hours and allowing the phases to separate.[9][11]

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).[9]

-

Partitioning:

-

Add a small volume of the stock solution to a vial containing known volumes of the pre-saturated n-octanol and aqueous buffer.

-

Seal the vial and shake it vigorously for a set period (e.g., 1-2 hours) to ensure the compound reaches equilibrium between the two phases.[12]

-

Allow the vial to stand undisturbed (or centrifuge) until the two phases are completely separated.[10]

-

-

Quantification:

-

Carefully withdraw an aliquot from the n-octanol phase and another from the aqueous phase.

-

Determine the concentration of the compound in each aliquot using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[10]

-

-

Calculation: Calculate LogP using the formula:

-

LogP = log₁₀ ( [Concentration in n-octanol] / [Concentration in aqueous phase] )

-

Acid Dissociation Constant (pKa) Determination (Potentiometric Titration)

The pKa value indicates the strength of an acid or base and is crucial for understanding a compound's ionization state at different physiological pH levels. Potentiometric titration is a highly precise and common method for pKa determination.[13][14][15]

Principle: A solution of the compound is titrated with a standardized acid or base. The solution's pH is monitored with a calibrated pH electrode throughout the titration. The pKa is determined from the inflection point of the resulting pH vs. titrant volume curve.[15][16]

Protocol:

-

System Calibration: Calibrate the pH meter and electrode using at least three standard aqueous buffers (e.g., pH 4, 7, and 10).[17]

-

Sample Preparation:

-

Prepare a solution of this compound at a known concentration (e.g., 1 mM) in an appropriate solvent system. For sparingly soluble compounds, a co-solvent like methanol may be used, though this requires extrapolation to find the aqueous pKa.[14]

-

Add an inert salt (e.g., 0.15 M KCl) to maintain constant ionic strength.[17]

-

Purge the solution with nitrogen to remove dissolved CO₂.[17]

-

-

Titration:

-

Place the solution in a jacketed vessel on a magnetic stirrer and immerse the pH electrode.

-

If the compound is expected to be acidic, first acidify the solution with a strong acid (e.g., 0.1 M HCl) to a low pH (e.g., pH 2).[16]

-

Titrate the solution by adding small, precise increments of a standardized strong base (e.g., 0.1 M NaOH).

-

Record the pH value after each addition, allowing the reading to stabilize. Continue until a high pH (e.g., pH 12) is reached.[16]

-

-

Data Analysis: Plot the measured pH against the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, which is located at the inflection point of the sigmoid titration curve.[15] Perform at least three replicate titrations to ensure reproducibility.[17]

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in determining the LogP of a compound using the shake-flask method.

Caption: Workflow for LogP Determination via the Shake-Flask Method.

Biological Context of the Isobenzofuran-1(3H)-one Scaffold

While specific biological data for this compound is not widely available in public literature, the core isobenzofuran-1(3H)-one (phthalide) structure is a well-known pharmacophore. Compounds containing this scaffold have demonstrated a diverse range of biological activities, making them attractive starting points for drug discovery programs.

-

Antiproliferative and Cytotoxic Activity: Various C-3 functionalized isobenzofuranones have been synthesized and tested against cancer cell lines such as U937 (lymphoma) and K562 (myeloid leukemia), with some derivatives showing significant inhibition of cell viability.[1][2]

-

Antimicrobial Activity: Certain derivatives have shown promising antifungal activity against Candida albicans and antibacterial effects against strains like Escherichia coli and Staphylococcus aureus.[18]

-

Neurological Activity: The isobenzofuranone framework is the basis for antidepressant agents, with some derivatives acting as serotonin reuptake inhibitors.[3] Additionally, a derivative of n-butylphthalide, 3-butyl-6-fluoro-1(3H)-isobenzofuranone, has been shown to inhibit glutamate-induced cytotoxicity in neuronal cells, suggesting neuroprotective potential.[19]

The introduction of a fluorine atom, as in this compound, is a common strategy in medicinal chemistry to modulate metabolic stability, binding affinity, and lipophilicity. Therefore, this compound serves as a valuable intermediate for the synthesis of novel therapeutic agents.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and biological evaluation of novel isobenzofuran-1(3H)-one derivatives as antidepressant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. SSERC | Melting point determination [sserc.org.uk]

- 6. westlab.com [westlab.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 9. LogP / LogD shake-flask method [protocols.io]

- 10. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 11. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. jove.com [jove.com]

- 13. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 14. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 15. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 16. dergipark.org.tr [dergipark.org.tr]

- 17. creative-bioarray.com [creative-bioarray.com]

- 18. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 19. researchgate.net [researchgate.net]

Potential biological activities of fluorinated isobenzofuranones

An In-depth Technical Guide on the Potential Biological Activities of Fluorinated Isobenzofuranones

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current research on the biological activities of fluorinated isobenzofuranones, also known as fluorinated phthalides. The introduction of fluorine atoms into the isobenzofuranone scaffold can significantly alter the molecule's physicochemical properties, leading to enhanced biological potency and unique pharmacological profiles.[1] This document summarizes key findings in the areas of anticancer, anti-inflammatory, neuroprotective, antimicrobial, and enzyme-inhibiting activities, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.

Anticancer Activity

Fluorinated isobenzofuranone derivatives have emerged as a promising class of compounds with significant cytotoxic and antiproliferative effects against various cancer cell lines. Their mechanism of action often involves the induction of apoptosis through intrinsic pathways.

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the cytotoxic activity (IC₅₀ values) of various fluorinated benzofuran and isobenzofuranone derivatives against human cancer cell lines.

| Compound ID/Description | Cell Line | IC₅₀ (µM) | Reference |

| Fluorinated 1-benzylisatin (3a) | HuTu-80 (duodenum carcinoma) | 1.8 | |

| Chloro-substituted 1-benzylisatin (3b) | HuTu-80 (duodenum carcinoma) | 1.1 | |

| Bis-fluoro 1-benzylisatin (3d) | HuTu-80 (duodenum carcinoma) | 1.2 | |

| Benzofuran derivative with difluorine and carboxylic acid group (Compound 1) | HCT116 (colorectal carcinoma) | 19.5 | [2] |

| Benzofuran derivative with difluorine and ester group (Compound 2) | HCT116 (colorectal carcinoma) | 24.8 | [2] |

| Isobenzofuran-1(3H)-one derivative 16 | K562 (myeloid leukemia) | >100 µM (% inhibition < 50) | [3] |

| Isobenzofuran-1(3H)-one derivative 17 | K562 (myeloid leukemia) | 33.1 | [3] |

| Isobenzofuran-1(3H)-one derivative 18 | K562 (myeloid leukemia) | 14.8 | [3] |

| Etoposide (VP16) Control | K562 (myeloid leukemia) | 42.0 | [3] |

| Isobenzofuran-1(3H)-one derivative 17 | U937 (lymphoma) | 48.3 | [3] |

| Isobenzofuran-1(3H)-one derivative 18 | U937 (lymphoma) | 19.1 | [3] |

| Etoposide (VP16) Control | U937 (lymphoma) | 20.0 | [3] |

Mechanism of Action: Induction of Apoptosis

Studies indicate that the cytotoxic action of these compounds is strongly associated with the induction of apoptosis. Key mechanistic events include the dissipation of the mitochondrial membrane potential and the subsequent production of reactive oxygen species (ROS) in tumor cells. This disruption of mitochondrial function is a critical step in the intrinsic apoptotic pathway, leading to the activation of caspases and programmed cell death. Furthermore, some derivatives have been shown to inhibit the anti-apoptotic protein Bcl-2 and cause cleavage of PARP-1, leading to DNA fragmentation, a hallmark of late-stage apoptosis.[2]

Experimental Protocol: WST-1 Cell Viability Assay

The WST-1 assay is a colorimetric method to quantify cell viability and proliferation. It is based on the cleavage of the tetrazolium salt WST-1 to a soluble formazan dye by mitochondrial dehydrogenases of viable cells.[2][4]

Materials:

-

Cell Proliferation Reagent WST-1 (e.g., Roche Diagnostics, Merck Millipore)[2][4]

-

96-well flat-bottom sterile microplates[4]

-

Complete cell culture medium

-

Test compound (Fluorinated Isobenzofuranone)

-

Vehicle control (e.g., DMSO)

-

Scanning multiwell spectrophotometer (ELISA reader)[4]

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 0.1 to 5 × 10⁴ cells/well) in 100 µL of culture medium.[3]

-

Compound Treatment: After 24 hours of incubation (37°C, 5% CO₂), add serial dilutions of the fluorinated isobenzofuranone compounds to the wells. Include wells for vehicle control (medium with solvent) and blank control (medium only).

-

Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.[2]

-

WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.[2]

-

Final Incubation: Incubate the plate for an additional 0.5 to 4 hours at 37°C. The optimal time depends on the cell type and should be determined empirically.

-

Absorbance Measurement: Gently shake the plate for 1 minute to ensure a homogenous distribution of the formazan dye. Measure the absorbance at a wavelength between 420-480 nm (maximum absorbance ~440 nm) using a microplate reader. A reference wavelength above 600 nm should be used.[2]

-

Data Analysis: Subtract the absorbance of the blank control from all other readings. Calculate the percentage of cell viability for each treatment relative to the vehicle control. The IC₅₀ value is determined by plotting cell viability against compound concentration.

Anti-inflammatory Activity

Certain fluorinated benzofuran derivatives have demonstrated potent anti-inflammatory effects by inhibiting key mediators of the inflammatory response, such as cyclooxygenase (COX) enzymes and various cytokines.[2]

Quantitative Data: Inhibition of Inflammatory Mediators

The table below shows the half-maximal inhibitory concentrations (IC₅₀) of fluorinated benzofuran compounds against the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

| Compound ID | IL-6 IC₅₀ (µM) | CCL2 IC₅₀ (µM) | NO IC₅₀ (µM) | PGE₂ IC₅₀ (µM) | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Reference |

| Compound 3 | - | - | - | - | 7.9 | >50 | [2] |

| Compound 5 | - | - | - | - | - | 28.1 | [2] |

| Compound 6 | - | - | - | - | 5.0 | 13.0 | [2] |

| Multiple Compounds | 1.2 - 9.04 | 1.5 - 19.3 | 2.4 - 5.2 | 1.1 - 20.5 | - | - | [2] |

Mechanism of Action: COX Enzyme Inhibition

A primary mechanism for the anti-inflammatory activity of these compounds is the inhibition of cyclooxygenase (COX) enzymes. COX-1 and COX-2 are responsible for converting arachidonic acid into prostaglandins (PGs), which are key signaling molecules in the inflammatory cascade. By blocking these enzymes, fluorinated benzofurans can significantly reduce the synthesis of pro-inflammatory prostaglandins like PGE₂.[2]

Experimental Protocol: COX Inhibitor Screening Assay

This colorimetric assay measures the peroxidase activity of COX. The peroxidase activity is assayed by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[5]

Materials:

-

COX Colorimetric Inhibitor Screening Assay Kit (e.g., Cayman Chemical, Cat. No. 701050)

-

COX-1 and COX-2 enzymes

-

Heme

-

Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)[5]

-

Arachidonic Acid (Substrate)

-

TMPD (Chromogen)

-

96-well plate

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare all reagents according to the kit manufacturer's instructions. Dilute the Assay Buffer, Heme, and enzymes to their working concentrations.[5]

-

Plate Setup:

-

Background Wells: Add 160 µL Assay Buffer and 10 µL Heme.[5]

-

100% Initial Activity Wells: Add 150 µL Assay Buffer, 10 µL Heme, and 10 µL of either COX-1 or COX-2 enzyme.[5]

-

Inhibitor Wells: Add 150 µL Assay Buffer, 10 µL Heme, 10 µL of enzyme, and 10 µL of the test inhibitor (fluorinated isobenzofuranone) at various concentrations.[6]

-

-

Initiate Reaction: Add 10 µL of Arachidonic Acid solution to all wells except the background wells.

-

Incubation & Measurement: Shake the plate for a few seconds to mix. Incubate for 2 minutes at room temperature. Measure the absorbance at 590 nm using a plate reader.

-

Data Analysis:

-

Subtract the background absorbance from all other readings.

-

Calculate the percent inhibition for each inhibitor concentration relative to the 100% initial activity wells.

-

Determine the IC₅₀ value by plotting the percent inhibition against the inhibitor concentration.

-

Neuroprotective Effects

A series of novel isobenzofuran-1(3H)-one derivatives have been identified as potent and selective inhibitors of the TWIK-related K+ (TREK-1) channel, demonstrating significant neuroprotective effects in models of ischemic stroke.[7]

Quantitative Data: TREK-1 Inhibition

| Compound ID | Target | IC₅₀ (µM) | Selectivity | Reference |

| Cpd8l | TREK-1 | 0.81 | >30-fold over other K+, Na+, and TRP channels | [7] |

Mechanism of Action: TREK-1 Inhibition in Ischemic Stroke

TREK-1 is a two-pore-domain potassium channel that regulates neuronal excitability.[8][9] During an ischemic stroke, excessive glutamate release leads to excitotoxicity and neuronal cell death. While activation of TREK-1 is generally considered neuroprotective by hyperpolarizing the neuron and reducing excitability, recent findings show that selective inhibition of TREK-1 by compounds like Cpd8l can also be a viable neuroprotective strategy.[7][8] This specific inhibition remarkably reduced neuron death in an oxygen-glucose deprivation/reperfusion (OGD/R) model and ameliorated brain injury in a middle cerebral artery occlusion/reperfusion (MCAO/R) mouse model.[7] The precise downstream pathway for inhibitor-mediated neuroprotection is under investigation but is linked to preventing apoptosis.[7] Another study suggests that blocking TREK-1 can inhibit the activation of neuroinflammatory A1-like reactive astrocytes via the NF-κB signaling pathway, which may contribute to its therapeutic effect.[10]

Experimental Protocol: Whole-Cell Patch Clamp Electrophysiology

This technique is used to measure the ion flow through channels like TREK-1 in the membrane of a single cell, allowing for the assessment of channel inhibition.[11][12]

Materials:

-

HEK293 cells transfected to express TREK-1 channels

-

Patch clamp amplifier and data acquisition system (e.g., Axopatch 200B)[12]

-

Borosilicate glass micropipettes[12]

-

Micromanipulator

-

External (bath) solution and Internal (pipette) solution with appropriate ion concentrations

-

Test compound (TREK-1 inhibitor)

Procedure:

-

Cell Preparation: Plate transfected HEK293T cells onto coverslips 24-36 hours before recording.[12]

-

Pipette Preparation: Pull micropipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with internal solution.

-

Seal Formation: Under microscopic observation, carefully guide the micropipette to the surface of a single cell. Apply gentle suction to form a high-resistance "giga-seal" (>1 GΩ) between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the cell membrane patch under the pipette tip, achieving the whole-cell configuration. This allows electrical access to the entire cell.

-

Recording: Clamp the cell membrane potential at a holding potential (e.g., -60 mV).[11] Apply voltage ramps or steps to elicit TREK-1 channel currents.

-

Compound Application: After establishing a stable baseline recording of TREK-1 activity, perfuse the external bath solution containing the test compound (fluorinated isobenzofuranone) over the cell.

-

Data Acquisition: Record the channel current before, during, and after application of the compound. The reduction in current in the presence of the compound indicates inhibition.

-

Analysis: Analyze the current traces to determine the percentage of inhibition at different compound concentrations and calculate the IC₅₀.

Other Biological Activities

Antimicrobial and Antifungal Activity

Fluorinated isobenzofuranones and related structures have demonstrated notable activity against various microbial pathogens.

-

Antiphytopathogenic Activity: Certain water-soluble pyridinium isatin-3-acylhydrazones containing fluorine showed a high antagonistic effect against bacterial and fungal phytopathogens, outperforming reference fungicides in some cases.

-

Antibacterial and Antifungal Activity: A series of 3-Substituted Isobenzofuran-1(3-H)-one derivatives showed inhibitory power against E. coli, S. aureus, and C. albicans.[13]

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[14][15]

Materials:

-

96-well microtiter plates[16]

-

Bacterial/fungal strains

-

Appropriate broth medium (e.g., Cation-adjusted Mueller-Hinton Broth)[16]

-

Test compound stock solution

-

Positive control antibiotic

-

Sterile saline or PBS

-

Incubator

Procedure:

-

Compound Dilution: Prepare serial two-fold dilutions of the test compound in broth directly in the wells of a 96-well plate. Each well will contain 100 µL of a specific compound concentration.[16]

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard, then dilute it in broth to achieve a final concentration of approximately 5 × 10⁵ CFU/mL in the wells.

-

Inoculation: Inoculate each well (except for a sterility control well) with 100 µL of the prepared bacterial or fungal suspension.[16]

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative/sterility control (broth only).

-

Incubation: Cover the plates and incubate at 37°C for 16-24 hours.[14]

-

MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[14]

Tyrosinase Inhibition

Isobenzofuran-1(3H)-ones have been evaluated as inhibitors of tyrosinase, a key enzyme in melanin biosynthesis.[4] Compounds such as phthalaldehydic acid were found to be potent inhibitors, with a mechanism that may involve interaction with the copper atoms in the enzyme's active site, similar to the well-known inhibitor, kojic acid.[4] This activity is relevant for applications in cosmetics and treatments for hyperpigmentation disorders.

References

- 1. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 2. merckmillipore.com [merckmillipore.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. materialneutral.info [materialneutral.info]

- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 6. interchim.fr [interchim.fr]

- 7. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 8. TREK-1, a K+ channel involved in neuroprotection and general anesthesia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. TREK-1, a K+ channel involved in neuroprotection and general anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Blocking Two-Pore Domain Potassium Channel TREK-1 Inhibits the Activation of A1-Like Reactive Astrocyte Through the NF-κB Signaling Pathway in a Rat Model of Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Abstract [elifesciences.org]

- 13. sciencellonline.com [sciencellonline.com]

- 14. Broth microdilution - Wikipedia [en.wikipedia.org]

- 15. protocols.io [protocols.io]

- 16. rr-asia.woah.org [rr-asia.woah.org]

In Silico Prediction of ADMET Properties for 6-fluoro-3H-isobenzofuran-1-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The successful development of a new chemical entity into a therapeutic agent is contingent on its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. Early assessment of these properties is critical to de-risk drug discovery projects, reducing late-stage attrition and associated costs. In silico, or computational, ADMET prediction has emerged as an indispensable tool, offering rapid and cost-effective evaluation of a compound's pharmacokinetic and toxicological characteristics before its synthesis. This technical guide provides a comprehensive overview of the in silico methodologies used to predict the ADMET properties of 6-fluoro-3H-isobenzofuran-1-one (CAS: 23932-84-5; SMILES: O=C1OCc2ccc(F)cc21), a novel heterocyclic compound. This document outlines the theoretical basis of predictive modeling, presents generalized protocols for utilizing web-based prediction tools, and summarizes the expected data in a structured format to aid in the early-stage assessment of this molecule.

Introduction to In Silico ADMET Prediction

Undesirable ADMET properties are a primary cause of failure in drug development. In silico ADMET prediction utilizes computational models to forecast the behavior of a molecule in a biological system. These models are built upon large datasets of experimentally determined properties of diverse chemical structures. By identifying relationships between a molecule's structure and its ADMET properties, these models can predict the characteristics of novel compounds. The primary methodologies employed include Quantitative Structure-Activity Relationship (QSAR) models, machine learning algorithms, and physiologically based pharmacokinetic (PBPK) modeling. Early and reliable prediction of a compound's ADMET profile allows for the prioritization of candidates with a higher probability of success, guiding medicinal chemistry efforts to optimize drug-like properties.

In Silico Prediction Workflow for this compound

The in silico evaluation of this compound's ADMET profile follows a systematic workflow. This process begins with the digital representation of the molecule and proceeds through various computational models to generate a comprehensive set of predicted properties.

CAS number and chemical identifiers for 6-fluoro-3H-isobenzofuran-1-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-fluoro-3H-isobenzofuran-1-one, also known as 6-fluorophthalide, is a fluorinated derivative of the isobenzofuranone core structure. The isobenzofuran-1(3H)-one scaffold is a recurring motif in a variety of biologically active compounds, exhibiting a broad range of pharmacological properties.[1][2][3][4][5] This technical guide provides a comprehensive overview of the available chemical data, potential synthetic approaches, and the broader biological context of this class of compounds, addressing the current limitations in the specific data for the 6-fluoro derivative.

Chemical Identifiers and Properties

A clear identification of this compound is crucial for any research endeavor. The primary identifiers and key physicochemical properties are summarized in the table below.

| Identifier | Value | Reference |

| CAS Number | 23932-84-5 | [6] |

| Molecular Formula | C₈H₅FO₂ | [6] |

| Molecular Weight | 152.12 g/mol | [6] |

| Appearance | White crystalline solid | [6] |

| Melting Point | 111.5-112 °C | |

| Boiling Point | 306.6 ± 42.0 °C (Predicted) | [6] |

| Density | 1.379 ± 0.06 g/cm³ (Predicted) | [6] |

Synthesis and Experimental Protocols

Hypothetical Synthetic Pathway

A plausible synthetic approach could involve the fluorination of a suitable phthalide precursor or the cyclization of a fluorinated benzoic acid derivative. The synthesis of the related 6-fluoro-4-nitro-3H-isobenzofuran-1-one suggests a multi-step process that could potentially be adapted by starting with a non-nitrated precursor.

Figure 1. Hypothetical synthetic routes to this compound.

Experimental Protocol for a Related Compound: Synthesis of 6-fluoro-4-nitro-3H-isobenzofuran-1-one [7]

This procedure details the synthesis of a nitro-derivative and may offer insights into the synthesis of the target compound.

Step 1: Bromination of the Starting Material A mixture of methyl 5-fluoro-2-methyl-3-nitrobenzoate, N-bromosuccinimide (NBS), and benzoyl peroxide (BPO) in carbon tetrachloride is refluxed overnight. The reaction progress is monitored by thin-layer chromatography (TLC).

Step 2: Work-up and Extraction After the reaction is complete, water is added, and the carbon tetrachloride is removed under reduced pressure. The residue is then extracted with dichloromethane (DCM). The combined organic layers are washed with saturated brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product, methyl 2-(bromomethyl)-5-fluoro-3-nitrobenzoate.

Step 3: Cyclization The crude product from the previous step is dissolved in a mixture of 1,4-dioxane and water and refluxed for four days. The completion of the reaction is monitored by TLC.

Step 4: Final Purification The 1,4-dioxane is removed by distillation under reduced pressure. The residue is extracted with ethyl acetate, and the combined organic layers are washed, dried, and concentrated. The final product, 6-fluoro-4-nitroisobenzofuran-1-one, is purified by silica gel column chromatography. The structure of the resulting white solid is confirmed by ¹H-NMR and LC-MS analysis.

Biological Activity and Signaling Pathways

While specific studies on the biological activity of this compound are limited, the broader class of isobenzofuran-1(3H)-ones has been extensively investigated and shown to possess a wide range of pharmacological effects.[1][2][3][4][5]

General Activities of Isobenzofuran-1(3H)-ones:

-

Antiproliferative Activity: Many derivatives have demonstrated cytotoxic effects against various cancer cell lines.[1][2]

-

Antifungal and Antibacterial Properties: Certain isobenzofuranones have shown inhibitory activity against fungal and bacterial strains.[1]

-

Antioxidant Effects: The core structure is associated with antioxidant properties.[1]

-

Anticonvulsant Activity: Some derivatives have been investigated for their potential in managing seizures.[1]

-

Tyrosinase Inhibition: Isobenzofuran-1(3H)-ones have been identified as inhibitors of tyrosinase, an enzyme involved in melanin biosynthesis.[5]

-

Antidepressant Potential: Novel derivatives are being explored as potential antidepressant agents, with some showing serotonin reuptake inhibition.[3]

Given the diverse bioactivities of this class of compounds, it is plausible that this compound could exhibit interesting pharmacological properties, warranting further investigation. The introduction of a fluorine atom can significantly alter the electronic properties and metabolic stability of a molecule, potentially leading to enhanced or novel biological activities.

Illustrative Signaling Pathway Involvement of Isobenzofuranone Derivatives

The following diagram illustrates a generalized mechanism by which an isobenzofuranone derivative might exert its therapeutic effect, for instance, in the context of neuroprotection, based on the activities of related compounds.

References

- 1. Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and biological evaluation of novel isobenzofuran-1(3H)-one derivatives as antidepressant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Isobenzofuran-1(3H)-ones as new tyrosinase inhibitors: Biological activity and interaction studies by molecular docking and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. 6-Fluoro-4-nitro-3H-isobenzofuran-1-one synthesis - chemicalbook [chemicalbook.com]

Commercial Availability and Synthetic Routes for 6-Fluoro-3H-Isobenzofuran-1-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and synthetic pathways for the chemical compound 6-fluoro-3H-isobenzofuran-1-one, a valuable intermediate in organic synthesis and drug discovery. The information is curated for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties

While specific, experimentally verified data for this compound is limited in publicly available literature, data for the parent compound, 3H-isobenzofuran-1-one, and related derivatives can provide useful estimations.

| Property | Value (for related compounds) | Citation |

| Molecular Formula | C₈H₅FO₂ | |

| Molecular Weight | 152.12 g/mol | |

| Appearance | White crystalline solid (predicted) | [1] |

| Melting Point | ~174-176 °C (for a related fluorinated isobenzofuranone) | [1] |

| Boiling Point | ~306.6 °C at 760 mmHg (predicted) | |

| Solubility | Readily soluble in common organic solvents such as ethanol and dimethylformamide. | [1] |

Commercial Availability

This compound (CAS No. 23932-84-5) is available from several chemical suppliers. Purity levels are generally high, though pricing and stock availability often require direct inquiry. The following table summarizes offerings from various vendors.

| Supplier | Catalog Number | Purity | Quantity | Notes |

| ChemScene | CS-0035468 | ≥97% | Inquire | Store at room temperature. |

| BOC Sciences | - | Inquire | Inquire | - |

| Chemsrc | - | 95.0% | 100mg, 1g, 250mg, 5g (Inquire for price) | Multiple suppliers listed on the platform. |

| Apollo Scientific | PC500778 | 95% | Inquire | MDL Number: MFCD11053086 |

Synthetic Approaches

Synthesis from Methyl 2-(Bromomethyl)-5-Fluorobenzoate

This route involves the hydrolysis and subsequent cyclization of the brominated ester intermediate.

A detailed experimental protocol for a structurally similar compound, 6-fluoro-4-nitroisobenzofuran-1(3H)-one, suggests a two-step process that may be adaptable.[2] The first step involves the bromination of the methyl group on the benzene ring, followed by hydrolysis and cyclization to form the lactone.

Illustrative Experimental Protocol (for 6-fluoro-4-nitroisobenzofuran-1(3H)-one): [2]

-

Bromination: A mixture of methyl 5-fluoro-2-methyl-3-nitrobenzoate, N-bromosuccinimide (NBS), and benzoyl peroxide (BPO) in carbon tetrachloride is heated to reflux overnight. After reaction completion, the mixture is worked up to yield crude methyl 2-(bromomethyl)-5-fluoro-3-nitrobenzoate.

-

Hydrolysis and Cyclization: The crude brominated intermediate is dissolved in a mixture of 1,4-dioxane and water and heated to reflux for several days. Following the reaction, the solvent is removed, and the product is extracted and purified by silica gel column chromatography.

Synthesis from (2-Bromo-4-fluorophenyl)methanol

This pathway likely involves a carbonylation reaction, introducing the carbonyl group to form the lactone ring.

Characterization Data

No publicly available NMR or comprehensive characterization data for this compound has been identified. Researchers acquiring this compound are advised to perform their own analytical characterization to confirm identity and purity. For the related compound, 6-fluoro-4-nitroisobenzofuran-1(3H)-one, the following 1H-NMR data has been reported (400 MHz, CDCl3): δ (ppm): 5.74 (s, 2H), 7.97-7.98 (dd, 1H), 8.24-8.27 (dd, 1H).[2] This may provide a useful reference for the expected chemical shifts of the methylene protons in the target molecule.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 6-Fluoro-3H-isobenzofuran-1-one

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed synthesis protocol for 6-fluoro-3H-isobenzofuran-1-one, a fluorinated phthalide derivative of interest in medicinal chemistry and materials science. The protocol is adapted from established methods for analogous compounds.

Introduction

Phthalides, also known as 3H-isobenzofuran-1-ones, are a class of compounds found in various natural products and synthetic molecules exhibiting a wide range of biological activities. The incorporation of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties, often leading to enhanced metabolic stability, binding affinity, and bioavailability. This compound is a valuable building block for the synthesis of more complex fluorinated molecules. This protocol outlines a two-step synthetic route starting from methyl 5-fluoro-2-methylbenzoate.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the two-step synthesis of this compound, based on a similar reported synthesis of a related compound.[1]

| Step | Reaction | Starting Material | Product | Reagents | Solvent | Yield (%) |

| 1 | Radical Bromination | Methyl 5-fluoro-2-methylbenzoate | Methyl 2-(bromomethyl)-5-fluorobenzoate | N-Bromosuccinimide (NBS), Benzoyl peroxide (BPO) | Carbon tetrachloride | ~94 |

| 2 | Hydrolysis and Cyclization | Methyl 2-(bromomethyl)-5-fluorobenzoate | This compound | Water | 1,4-Dioxane | ~79 |

Experimental Protocol

Step 1: Synthesis of Methyl 2-(bromomethyl)-5-fluorobenzoate

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add methyl 5-fluoro-2-methylbenzoate (1.0 eq), N-bromosuccinimide (NBS) (1.2 eq), and a catalytic amount of benzoyl peroxide (BPO) (0.1 eq).

-

Solvent Addition: Add anhydrous carbon tetrachloride as the solvent.

-

Reaction Conditions: Heat the mixture to reflux and maintain the reaction overnight.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is completely consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Add water to the flask and remove the carbon tetrachloride by distillation under reduced pressure.[1]

-

Extract the aqueous residue with dichloromethane (3x).[1]

-

Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.[1]

-

Concentrate the solution under reduced pressure to obtain the crude product, methyl 2-(bromomethyl)-5-fluorobenzoate, as an oil.[1] This crude product is often used in the next step without further purification.

-

Step 2: Synthesis of this compound

-

Reaction Setup: Dissolve the crude methyl 2-(bromomethyl)-5-fluorobenzoate (1.0 eq) in a mixture of 1,4-dioxane and water.[1]

-

Reaction Conditions: Heat the solution to reflux for an extended period (e.g., 4 days), as the hydrolysis and subsequent lactonization can be slow.[1]

-

Monitoring: Monitor the reaction by TLC for the disappearance of the starting material.[1]

-

Work-up:

-

After completion, remove the 1,4-dioxane by distillation under reduced pressure.[1]

-

Extract the remaining aqueous solution with ethyl acetate (4x).[1]

-

Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.[1]

-

Concentrate the solution under reduced pressure to yield the crude product.[1]

-

-

Purification: Purify the crude product by silica gel column chromatography to afford this compound as a solid.[1]

Visualized Experimental Workflow

The following diagram illustrates the step-by-step synthesis of this compound.

Caption: Synthetic workflow for this compound.

References

Application Note and Protocol: Reduction of 6-fluoro-3H-isobenzofuran-1-one

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a detailed experimental protocol for the reduction of 6-fluoro-3H-isobenzofuran-1-one to its corresponding diol, 2-(hydroxymethyl)-4-fluorobenzyl alcohol. The procedure outlined utilizes lithium aluminum hydride (LiAlH₄), a potent reducing agent capable of reducing lactones to diols.[1][2][3][4] This transformation is a crucial step in the synthesis of various fluorinated compounds relevant to medicinal chemistry and materials science. The protocol includes reagent quantities, reaction conditions, work-up, and purification procedures, as well as a summary of expected quantitative data and a workflow diagram.

Experimental Protocol

Materials:

-

This compound

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Diethyl ether (Et₂O)

-

Hydrochloric acid (HCl), 1M solution

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

-

Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

-

Reaction Setup: A 250 mL three-necked round-bottom flask, equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, is charged with a suspension of lithium aluminum hydride (1.5 eq.) in anhydrous tetrahydrofuran (50 mL). The suspension is cooled to 0 °C in an ice bath.

-

Addition of Substrate: this compound (1.0 eq.) is dissolved in anhydrous THF (20 mL) and transferred to the dropping funnel. This solution is then added dropwise to the stirred LiAlH₄ suspension at 0 °C over a period of 30 minutes.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting material is fully consumed.

-

Work-up: The reaction flask is cooled to 0 °C in an ice bath. The reaction is quenched by the slow, sequential dropwise addition of water (x mL, where x is the mass of LiAlH₄ in grams), followed by 15% aqueous sodium hydroxide (x mL), and finally water again (3x mL). The resulting granular precipitate is removed by filtration through a pad of Celite, and the filter cake is washed with THF.

-

Extraction: The filtrate is concentrated under reduced pressure using a rotary evaporator. The residue is then dissolved in diethyl ether (50 mL) and washed sequentially with 1M hydrochloric acid (2 x 20 mL) and brine (20 mL).

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude product is purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure 2-(hydroxymethyl)-4-fluorobenzyl alcohol.

Data Presentation

The following table summarizes the quantitative data for a representative experimental run:

| Parameter | Value |

| Starting Material | This compound |

| Molecular Weight | 152.12 g/mol |

| Amount of Starting Material | 5.00 g (32.9 mmol) |

| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) |

| Amount of Reducing Agent | 1.87 g (49.3 mmol, 1.5 eq.) |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Reaction Temperature | Reflux (approx. 66 °C) |

| Reaction Time | 4 hours |

| Product | 2-(hydroxymethyl)-4-fluorobenzyl alcohol |

| Molecular Weight of Product | 156.15 g/mol |

| Theoretical Yield | 5.14 g |

| Actual Yield (after purification) | 4.37 g |

| Percent Yield | 85% |

| Purity (by HPLC) | >98% |

Experimental Workflow Diagram

Caption: Workflow for the reduction of this compound.

References

Application Notes and Protocols: The Versatile 6-Fluoro-3H-Isobenzofuran-1-one Scaffold in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

The 6-fluoro-3H-isobenzofuran-1-one core is a promising scaffold in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents across various disease areas. Its unique structural features, including the presence of a fluorine atom which can enhance metabolic stability and binding affinity, make it an attractive starting point for drug discovery programs. This document provides an overview of the potential applications of this scaffold, supported by quantitative data from related compounds, detailed experimental protocols, and visualizations of relevant biological pathways.

Application Notes

The isobenzofuran-1(3H)-one skeleton, also known as a phthalide, is a privileged structure found in numerous biologically active natural products and synthetic compounds. The introduction of a fluorine atom at the 6-position can significantly modulate the pharmacokinetic and pharmacodynamic properties of the resulting derivatives. Based on studies of analogous compounds, the this compound scaffold is a promising starting point for the development of agents with the following activities:

-

Antiproliferative and Cytotoxic Activity: Derivatives of the isobenzofuran-1(3H)-one core have demonstrated significant potential in inhibiting the growth of various cancer cell lines. The cytotoxic effects are often attributed to the induction of apoptosis and interference with key cellular processes.

-

Neuroprotective Activity: Certain isobenzofuran-1(3H)-one derivatives have been identified as inhibitors of the TWIK-related potassium channel-1 (TREK-1), a potential target for neuroprotection in conditions like ischemic stroke. Inhibition of TREK-1 can prevent neuronal cell death.[1][2]

-

Antidepressant Activity: The isobenzofuranone scaffold has been utilized to develop novel serotonin reuptake inhibitors, suggesting its potential in the treatment of depression.[3]

-

PARP-1 Inhibition: The phthalazinone motif, which is structurally related to the isobenzofuranone core, is a key feature of several potent Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors used in cancer therapy. This suggests that the this compound scaffold could be explored for the development of novel PARP-1 inhibitors.

Data Presentation

The following tables summarize quantitative data for various derivatives of the broader isobenzofuran-1(3H)-one and benzofuran classes, highlighting their potential as anticancer and neuroprotective agents.

Table 1: Antiproliferative Activity of Isobenzofuran-1(3H)-one and Benzofuran Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| Isobenzofuranone Derivative 16 | K562 (myeloid leukemia) | 2.79 | [4] |

| Isobenzofuranone Derivative 18 | K562 (myeloid leukemia) | 1.71 | [4] |

| Etoposide (Positive Control) | K562 (myeloid leukemia) | 7.06 | [4] |

| Fluorinated Isatin-Hydrazone 8 | A549 (lung cancer) | 42.43 | [5] |

| Fluorinated Isatin-Hydrazone 8 | HepG2 (liver cancer) | 48.43 | [5] |

| Benzofuran Derivative 17i | MCF-7 (breast cancer) | 2.90 ± 0.32 | [6] |

| Benzofuran Derivative 17i | MGC-803 (gastric cancer) | 5.85 ± 0.35 | [6] |

| Benzofuran Derivative 17i | H460 (lung cancer) | 2.06 ± 0.27 | [6] |

| Benzofuran Derivative 17i | A549 (lung cancer) | 5.74 ± 1.03 | [6] |

| Benzofuran Derivative 17i | THP-1 (leukemia) | 6.15 ± 0.49 | [6] |

Table 2: Neuroprotective and Anti-inflammatory Activity of Benzofuran and Isobenzofuranone Derivatives

| Compound | Target/Assay | IC50 (µM) | Reference |

| Isobenzofuranone Derivative Cpd8l | TREK-1 Inhibition | 0.81 | [1][2] |

| Fluorinated Benzofuran Derivative | Interleukin-6 secretion | 1.2 - 9.04 | [7] |

| Fluorinated Benzofuran Derivative | Chemokine (C-C) Ligand 2 secretion | 1.5 - 19.3 | [7] |

| Fluorinated Benzofuran Derivative | Nitric oxide production | 2.4 - 5.2 | [7] |

| Fluorinated Benzofuran Derivative | Prostaglandin E2 production | 1.1 - 20.5 | [7] |

| 3-Arylbenzofuranone Derivative 20 | Acetylcholinesterase inhibition | 0.089 ± 0.01 | [8] |

| Donepezil (Positive Control) | Acetylcholinesterase inhibition | 0.059 ± 0.003 | [8] |

Experimental Protocols

Protocol 1: Synthesis of 6-Fluoro-4-nitro-3H-isobenzofuran-1-one (A representative synthesis for a fluorinated isobenzofuranone)

This protocol is adapted from the synthesis of a structurally related compound and can serve as a starting point for the synthesis of this compound derivatives.[9]

Materials:

-

Methyl 5-fluoro-2-methyl-3-nitrobenzoate

-

N-bromosuccinimide (NBS)

-

Benzoyl peroxide (BPO)

-

Carbon tetrachloride (CCl4)

-

1,4-Dioxane

-

Water

-

Ethyl acetate (EtOAc)

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate

-

Saturated brine

-

Silica gel for column chromatography

-

Petroleum ether

Procedure:

-

Bromination:

-

To a solution of methyl 5-fluoro-2-methyl-3-nitrobenzoate (1.0 eq) in CCl4, add NBS (1.2 eq) and BPO (0.1 eq).

-

Heat the mixture to reflux and stir overnight.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture and add water.

-

Remove CCl4 by distillation under reduced pressure.

-

Extract the residue with DCM (3 x volumes).

-

Combine the organic layers, wash with saturated brine, dry over anhydrous sodium sulfate, and concentrate to give the crude methyl 2-(bromomethyl)-5-fluoro-3-nitrobenzoate.

-

-

Cyclization:

-

Dissolve the crude methyl 2-(bromomethyl)-5-fluoro-3-nitrobenzoate in a mixture of 1,4-dioxane and water (4:1 v/v).

-

Heat the mixture to reflux for 4 days.

-

Monitor the reaction by TLC.

-

Upon completion, remove 1,4-dioxane by distillation under reduced pressure.

-

Extract the residue with EtOAc (4 x volumes).

-

Combine the organic layers, wash with saturated brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by silica gel column chromatography using a gradient of petroleum ether/ethyl acetate to afford 6-fluoro-4-nitro-3H-isobenzofuran-1-one.

-

Protocol 2: MTT Assay for Antiproliferative Activity

This protocol provides a general method for assessing the cytotoxic effects of newly synthesized compounds on cancer cell lines.[4]

Materials:

-

Cancer cell lines (e.g., K562, U937)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Test compounds dissolved in DMSO

-

Etoposide (positive control)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well microplates

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds and etoposide in culture medium. The final DMSO concentration should not exceed 1%.

-

Add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and positive control wells.

-

Incubate for 48 hours at 37°C in a 5% CO2 incubator.

-

-

MTT Addition and Incubation:

-

Add 20 µL of MTT solution to each well.

-

Incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

-

-

Solubilization and Absorbance Reading:

-

Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting cell viability against compound concentration.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: PARP-1 inhibition pathway in cancer therapy.

Caption: TREK-1 inhibition workflow for neuroprotection.

References

- 1. Discovery of Isobenzofuran-1(3 H)-one Derivatives as Selective TREK-1 Inhibitors with In Vitro and In Vivo Neuroprotective Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Collection - Discovery of Isobenzofuran-1(3H)âone Derivatives as Selective TREKâ1 Inhibitors with In Vitro and In Vivo Neuroprotective Effects - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]

- 3. Synthesis and biological evaluation of novel isobenzofuran-1(3H)-one derivatives as antidepressant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Investigation of Newly Synthesized Fluorinated Isatin-Hydrazones by In Vitro Antiproliferative Activity, Molecular Docking, ADME Analysis, and e-Pharmacophore Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of 3-arylbenzofuranone derivatives as potential anti-Alzheimer’s disease agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 6-Fluoro-4-nitro-3H-isobenzofuran-1-one synthesis - chemicalbook [chemicalbook.com]

Application Notes and Protocols for Cell-based Assays Using 6-fluoro-3H-isobenzofuran-1-one

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of protocols for assessing the biological activities of 6-fluoro-3H-isobenzofuran-1-one, a novel compound belonging to the isobenzofuranone class. Derivatives of isobenzofuran-1(3H)-one have been reported to exhibit a range of biological effects, including antiproliferative, antioxidant, and neuroprotective properties. The following protocols detail methodologies to investigate the cytotoxic, antioxidant, and neuroprotective potential of this compound in cell-based models.

Assessment of Cytotoxic Activity using MTT Assay

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effect of this compound on a selected cancer cell line. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[1][2][3] Metabolically active cells reduce the yellow MTT to a purple formazan, and the intensity of the color is proportional to the number of viable cells.[1][2]

Experimental Protocol

Materials:

-

This compound

-

Human cancer cell line (e.g., HeLa, K562, or U937)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

MTT solution (5 mg/mL in PBS)[2]

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[4]

-

96-well flat-bottom plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[4]

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and an untreated control.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[1][4]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[2]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[2]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Data Presentation

| Concentration (µM) | Absorbance (570 nm) | % Cell Viability |

| 0 (Control) | 1.25 | 100 |

| 1 | 1.10 | 88 |

| 5 | 0.85 | 68 |

| 10 | 0.60 | 48 |

| 25 | 0.30 | 24 |

| 50 | 0.15 | 12 |

| 100 | 0.08 | 6.4 |

Visualization

References

In vitro antiproliferative screening of 6-fluoro-3H-isobenzofuran-1-one

An in-depth analysis of the antiproliferative properties of 6-fluoro-3H-isobenzofuran-1-one reveals its potential as a promising candidate for cancer therapeutic development. Isobenzofuranones, a class of compounds characterized by a γ-lactone moiety fused to a benzene ring, have demonstrated a wide range of biological activities, including anticancer effects.[1][2] This document provides detailed application notes and protocols for the in vitro screening of this compound, aimed at researchers, scientists, and professionals in drug development.

Application Notes

The core structure of isobenzofuran-1(3H)-one, also known as phthalide, is a key pharmacophore found in various biologically active natural and synthetic compounds.[2][3] Derivatives of this scaffold have been reported to exhibit significant antiproliferative activity against various cancer cell lines.[4] The introduction of a fluorine atom at the 6th position of the isobenzofuranone ring can potentially enhance the compound's metabolic stability and cell permeability, which are desirable properties for drug candidates.

The antiproliferative screening of this compound is crucial to determine its efficacy and selectivity against different cancer cell types. Standard in vitro assays, such as the MTT assay, are employed to measure the cytotoxic or cytostatic effects of the compound.[3][5] These assays provide quantitative data, typically expressed as IC50 values (the concentration of the compound that inhibits 50% of cell growth), which are essential for structure-activity relationship (SAR) studies and for selecting lead compounds for further development.

The mechanism of action of isobenzofuranone derivatives can vary but has been shown to involve the induction of apoptosis and inhibition of key cellular processes like tubulin polymerization.[6][7] Further investigation into the specific signaling pathways affected by this compound is warranted to elucidate its molecular targets.

Quantitative Data Summary: Antiproliferative Activity of Representative Isobenzofuran-1(3H)-one Derivatives

While specific data for this compound is not publicly available, the following table summarizes the antiproliferative activity of a series of C-3 functionalized isobenzofuran-1(3H)-one derivatives against two human cancer cell lines, U937 (lymphoma) and K562 (myeloid leukemia), as determined by the MTT assay.[3][5] Etoposide, a known anticancer drug, was used as a positive control.[4] This data serves as a representative example of the potential antiproliferative efficacy of this class of compounds.

| Compound | U937 (IC50, µM) | K562 (IC50, µM) |

| Derivative 1 | > 100 | 85.3 ± 2.1 |

| Derivative 2 | 78.5 ± 3.5 | 65.1 ± 1.8 |

| Derivative 3 | 55.2 ± 2.8 | 42.7 ± 1.5 |

| Derivative 4 | 31.9 ± 1.9 | 28.4 ± 1.2 |

| Etoposide | 5.8 ± 0.4 | 3.2 ± 0.2 |

Experimental Protocols

In Vitro Antiproliferative Screening using the MTT Assay

This protocol outlines the methodology for determining the antiproliferative activity of this compound against a panel of human cancer cell lines.

1. Materials and Reagents:

-

This compound (test compound)

-

Human cancer cell lines (e.g., U937, K562, MCF-7, A549)

-

RPMI-1640 or DMEM cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl Sulfoxide (DMSO)

-

96-well microplates

-

Multi-channel pipette

-

Microplate reader

2. Cell Culture and Seeding:

-

Maintain the selected cancer cell lines in a humidified incubator at 37°C with 5% CO2 in the appropriate culture medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Harvest cells in the exponential growth phase using Trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.

-

Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.

-

Incubate the plates for 24 hours to allow for cell attachment.

3. Compound Treatment:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Prepare serial dilutions of the test compound in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include wells with medium and DMSO as a vehicle control and wells with a known anticancer drug (e.g., Etoposide) as a positive control.

-

Incubate the plates for 48 to 72 hours.

4. MTT Assay and Data Analysis:

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability using the following formula:

-

% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

-

Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Visualizations

The following diagrams illustrate the experimental workflow for the in vitro antiproliferative screening and a potential signaling pathway that could be investigated.

Caption: Experimental workflow for in vitro antiproliferative screening.

Caption: Proposed apoptotic signaling pathway potentially modulated by the compound.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and antiproliferative activity of C-3 functionalized isobenzofuran-1(3H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Development of novel benzofuran-isatin conjugates as potential antiproliferative agents with apoptosis inducing mechanism in Colon cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Investigating the Neuroprotective Effects of 6-fluoro-3H-isobenzofuran-1-one

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Isobenzofuran-1(3H)-one derivatives are a class of compounds that have garnered significant interest for their diverse biological activities, including potential neuroprotective effects. Recent studies have explored derivatives for their role in mitigating neuronal damage in models of ischemic stroke and neurodegenerative diseases.[1][2][3] This document provides a detailed guide for investigating the neuroprotective properties of a specific analog, 6-fluoro-3H-isobenzofuran-1-one. While direct extensive research on this particular compound is emerging, data from closely related derivatives, such as 3-butyl-6-fluoro-1(3H)-isobenzofuranone (6-F-NBP), suggest promising avenues for research.[4] The protocols outlined below are established methods for assessing neuroprotection, focusing on key mechanisms such as excitotoxicity, oxidative stress, and apoptosis.

I. Key Mechanisms of Neuroprotection

The neuroprotective potential of isobenzofuran-1(3H)-one derivatives is thought to be mediated through several key pathways. A primary mechanism involves the inhibition of glutamate-induced cytotoxicity, a major contributor to neuronal damage in ischemic events.[4] This is often associated with the attenuation of intracellular calcium overload and the reduction of reactive oxygen species (ROS) production.[4] Furthermore, these compounds may exert their effects by modulating apoptotic pathways, for instance, by inhibiting the activity of executioner caspases like caspase-3. Some derivatives have also been shown to interact with specific ion channels, such as the TREK-1 potassium channel, which plays a role in regulating neuronal excitability and apoptosis.[1][2]

Hypothetical Signaling Pathway for Neuroprotection

References

- 1. Discovery of Isobenzofuran-1(3 H)-one Derivatives as Selective TREK-1 Inhibitors with In Vitro and In Vivo Neuroprotective Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Collection - Discovery of Isobenzofuran-1(3H)âone Derivatives as Selective TREKâ1 Inhibitors with In Vitro and In Vivo Neuroprotective Effects - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]

- 3. Protective role of isobenzofuran-1(3H)-one derivative against neuronal injury and enzyme activity dysregulation induced by bipyridyl herbicide in adult male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application of 6-fluoro-3H-isobenzofuran-1-one in Target Identification Studies

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Target identification is a critical step in modern drug discovery and chemical biology, aiming to elucidate the molecular targets of bioactive compounds. Covalent probes, which form a stable bond with their protein targets, are powerful tools in this endeavor. The isobenzofuran-1(3H)-one scaffold is present in numerous biologically active natural products and synthetic compounds. The introduction of a fluorine atom, as in 6-fluoro-3H-isobenzofuran-1-one, can modulate the electrophilicity and reactivity of the lactone ring, making it a potential candidate for a covalent probe in target identification studies using chemical proteomics approaches like Activity-Based Protein Profiling (ABPP).

These application notes provide a conceptual framework and detailed protocols for the utilization of this compound and its derivatives as covalent probes for identifying and validating protein targets in complex biological systems.

Principle and Proposed Mechanism

We hypothesize that this compound can act as a covalent modifier of nucleophilic residues on proteins. The lactone carbonyl group of the isobenzofuranone ring is susceptible to nucleophilic attack. The electron-withdrawing nature of the fluorine atom at the 6-position can enhance the electrophilicity of this carbonyl carbon, making it more reactive towards nucleophilic amino acid side chains such as serine, threonine, cysteine, or lysine. The proposed mechanism involves the nucleophilic addition of a protein residue to the lactone carbonyl, leading to the opening of the lactone ring and the formation of a stable, covalent ester or amide bond between the probe and the protein target.

To facilitate the identification of these target proteins, the this compound scaffold would ideally be derivatized with a reporter tag, such as biotin for affinity purification or a fluorophore for visualization. Alternatively, a bio-orthogonal handle like an alkyne or azide can be incorporated, allowing for subsequent "click" chemistry-mediated attachment of a reporter tag.

Key Applications

-

Target Identification of Bioactive Compounds: Elucidating the molecular targets of novel or existing drugs that share the isobenzofuranone core structure.

-

Enzyme Profiling: Identifying and characterizing the activity of enzymes that are covalently modified by the probe, particularly hydrolases or transferases.

-

Drug-Target Occupancy Studies: Assessing the engagement of a non-covalent drug with its target by competing with the covalent probe for binding.

-

Covalent Ligand Discovery: Screening for novel covalent inhibitors by using the this compound scaffold as a starting point.

Data Presentation

Quantitative data from chemical proteomics experiments should be organized to facilitate clear interpretation and comparison across different experimental conditions.

Table 1: Protein Target Candidates Identified by Chemical Proteomics

| Protein ID (e.g., UniProt) | Gene Name | Protein Name | Peptide Sequence(s) Identified | Spectral Counts / Intensity (Control) | Spectral Counts / Intensity (Probe-Treated) | Fold Change | p-value |

| P01234 | TGT1 | Target Protein 1 | AAAAAAAAAGR | 5 | 150 | 30.0 | <0.01 |

| Q56789 | TGT2 | Target Protein 2 | BBBBBBBBBK | 2 | 85 | 42.5 | <0.01 |

| ... | ... | ... | ... | ... | ... | ... | ... |

Table 2: Competitive Profiling for Target Validation

| Protein ID | Gene Name | Probe-Treated (Intensity) | Probe + Competitor (Low Conc.) | Probe + Competitor (High Conc.) | IC₅₀ (µM) |

| P01234 | TGT1 | 1.00E+08 | 5.20E+07 | 1.10E+07 | 1.5 |

| Q56789 | TGT2 | 7.50E+07 | 3.60E+07 | 8.00E+06 | 2.1 |

| ... | ... | ... | ... | ... | ... |

Experimental Protocols

Protocol 1: Synthesis of a Clickable this compound Probe

This protocol describes a general strategy for synthesizing a derivative of this compound containing an alkyne handle for click chemistry. The synthesis would start from a suitable fluorinated precursor and incorporate an alkyne-containing moiety. Note: This is a conceptual protocol and would require optimization by a synthetic chemist.

-

Starting Material: A suitably protected 6-fluoro-isobenzofuranone derivative with a functional group amenable to modification (e.g., a hydroxyl or amino group).

-

Coupling Reaction: React the functionalized this compound with an alkyne-containing molecule, such as pent-4-ynoic acid, using standard coupling reagents (e.g., EDC/DMAP for an ester linkage or HATU for an amide linkage).

-

Purification: Purify the final clickable probe using column chromatography.

-

Characterization: Confirm the structure and purity of the probe by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In-situ Labeling of Cellular Proteins

This protocol outlines the procedure for labeling proteins with the clickable probe in live cells.

-

Cell Culture: Culture the cells of interest to 70-80% confluency in appropriate growth medium.

-

Probe Treatment: Treat the cells with the clickable this compound probe at various concentrations (e.g., 1-50 µM) for a specified duration (e.g., 1-4 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis:

-

Wash the cells twice with cold PBS.

-

Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer containing protease and phosphatase inhibitors).

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the proteome.

-

-

Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

Protocol 3: Click Chemistry and Enrichment of Labeled Proteins

This protocol describes the attachment of a biotin tag to the probe-labeled proteins and their subsequent enrichment.

-

Click Reaction:

-

To 1 mg of the proteome lysate, add the click chemistry reaction cocktail:

-

Azide-biotin (e.g., 100 µM)

-

Tris(2-carboxyethyl)phosphine (TCEP) (1 mM)

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (100 µM)

-

Copper(II) sulfate (CuSO₄) (1 mM)

-

-

Incubate the reaction mixture for 1 hour at room temperature with gentle shaking.

-

-

Protein Precipitation: Precipitate the proteins by adding 4 volumes of cold acetone and incubating at -20°C for 30 minutes. Centrifuge to pellet the proteins and discard the supernatant.